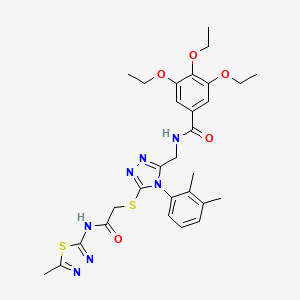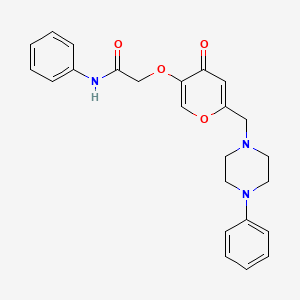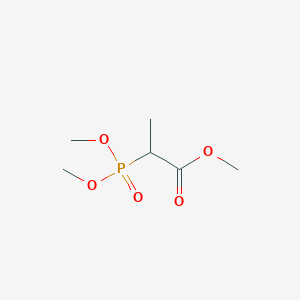
Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate belongs to the class of compounds known as isoxazoles . Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Mode of Action
Isoxazole derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions . The exact interactions would depend on the specific target and the environment within the target site.
Biochemical Pathways
Without specific information on the targets and mode of action of Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate, it’s challenging to summarize the affected biochemical pathways. Isoxazole derivatives can affect a variety of pathways depending on their specific targets .
Preparation Methods
The synthesis of Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate. This reaction yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones, which can then be further processed to obtain the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced oxazole compounds.
Scientific Research Applications
Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core but differ in their substituents and specific biological activities
Properties
IUPAC Name |
ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-17-14(16)12(13-8-9-15-18-13)10-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCYRWPLKXVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide](/img/structure/B2622666.png)




![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide](/img/structure/B2622674.png)


![(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2622683.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2622684.png)
![methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2622685.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2622687.png)

